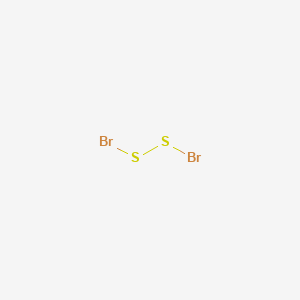
Disulphur dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disulphur dibromide is an inorganic compound with the chemical formula S₂Br₂. It appears as a yellow-brown liquid that fumes in air . The compound is known for its distinctive molecular structure, Br−S−S−Br, which is similar to that of disulphur dichloride . Despite its intriguing properties, this compound does not have significant industrial applications .
Méthodes De Préparation
Disulphur dibromide is typically synthesized through the direct combination of elemental sulfur and bromine . The reaction is as follows:
S2+Br2→S2Br2
The resulting product is then purified by vacuum distillation . This method is straightforward and commonly used in laboratory settings.
Analyse Des Réactions Chimiques
Disulphur dibromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfur oxides and bromine gas.
Reduction: It can be reduced to elemental sulfur and hydrogen bromide.
Substitution: It can participate in substitution reactions where bromine atoms are replaced by other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like oxygen or chlorine, and reducing agents such as hydrogen or metals. The major products formed from these reactions are sulfur oxides, bromine gas, and hydrogen bromide .
Applications De Recherche Scientifique
Disulphur dibromide is primarily used in scientific research rather than industrial applications. It serves as a reagent in organic synthesis and catalysis. For example, it is used in the addition reactions of alkenes . Its unique properties make it valuable for studying sulfur-sulfur bond formation and disulfide-containing compounds .
Mécanisme D'action
The mechanism of action of disulphur dibromide involves its ability to form and break sulfur-sulfur bonds. This property is crucial in various chemical reactions, particularly in organic synthesis. The molecular targets and pathways involved include the interaction with alkenes and other unsaturated compounds, facilitating addition reactions .
Comparaison Avec Des Composés Similaires
Disulphur dibromide is often compared with other sulfur halides, such as:
Disulphur dichloride (S₂Cl₂): Similar in structure but contains chlorine instead of bromine. It is more commonly used in industrial applications.
Disulphur difluoride (S₂F₂): Contains fluorine and is less stable than this compound.
Disulphur diiodide (S₂I₂): Contains iodine and is less reactive compared to this compound.
This compound’s uniqueness lies in its specific reactivity and the ability to form stable sulfur-sulfur bonds, making it a valuable compound for research purposes.
Propriétés
Numéro CAS |
13172-31-1 |
|---|---|
Formule moléculaire |
Br2S2 |
Poids moléculaire |
223.9 g/mol |
Nom IUPAC |
bromosulfanyl thiohypobromite |
InChI |
InChI=1S/Br2S2/c1-3-4-2 |
Clé InChI |
JIRDGEGGAWJQHQ-UHFFFAOYSA-N |
SMILES canonique |
S(SBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




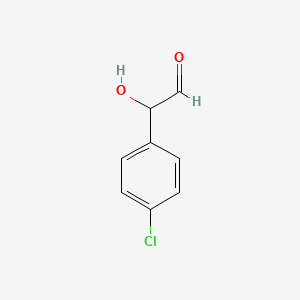
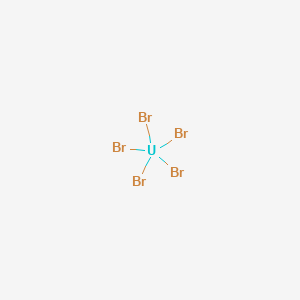
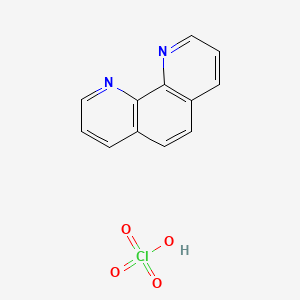
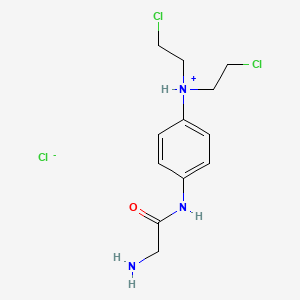
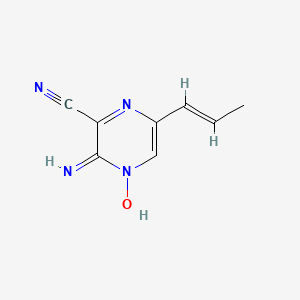
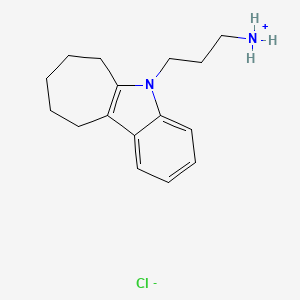

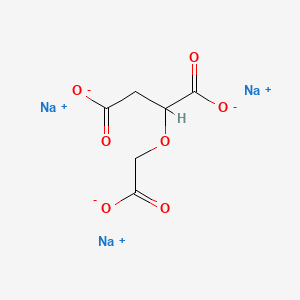



![7-butoxy-3-[4-(diethylamino)butyl]quinazolin-4-one;oxalic acid](/img/structure/B13739802.png)
